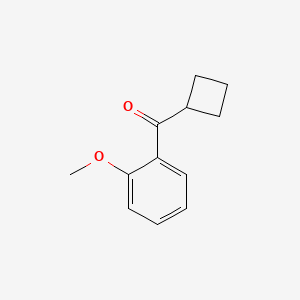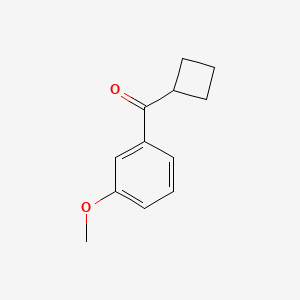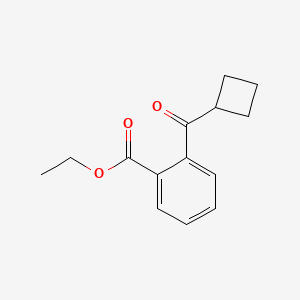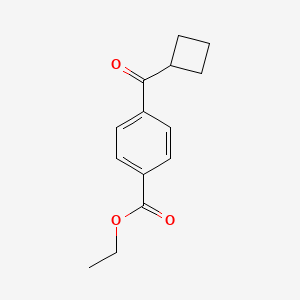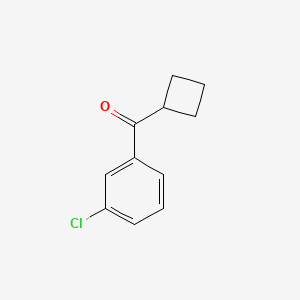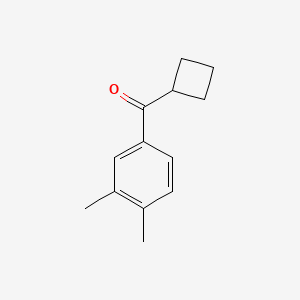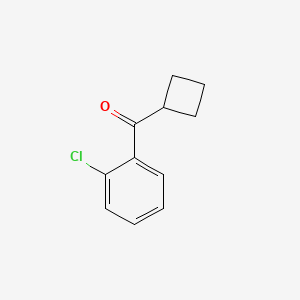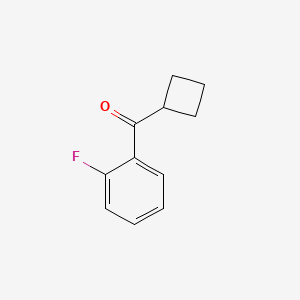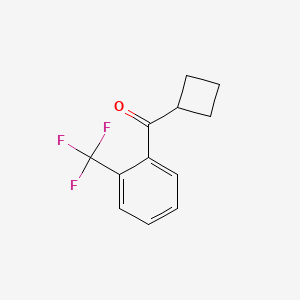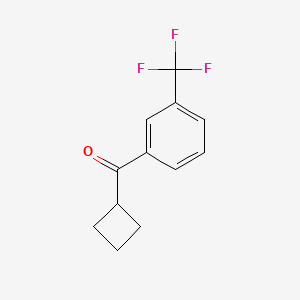
4'-Morpholinomethyl-3-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, a nonlinear optical morpholin-4-ium-hydroxybenzoate (M4HB) material was synthesized and single crystals were grown using a slow evaporation method, indicating the importance of controlled crystallization techniques in obtaining high-quality materials . Similarly, other morpholine derivatives have been synthesized through various routes, including coupling reactions and refluxing with appropriate reagents . These methods highlight the versatility of synthetic approaches for morpholine derivatives, which could be applicable to the synthesis of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal and molecular structures of morpholine derivatives. For example, the crystal structure of a morpholine derivative was determined to be in the orthorhombic system with specific unit cell parameters . Another study reported the monoclinic system for a different morpholine derivative . These findings suggest that morpholine derivatives can crystallize in various systems, and the same could be expected for 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.
Chemical Reactions Analysis
Morpholine derivatives have been shown to participate in a range of chemical reactions. For instance, the coupling reaction was used to prepare a morpholine derivative with a diazenyl group . The reactivity of these compounds can be influenced by the presence of different substituents, which can also affect their biological activity. The chemical behavior of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone would likely be influenced by the trifluoromethyl and benzophenone groups, potentially leading to unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized using various spectroscopic and analytical techniques. The presence of functional groups in morpholine derivatives is often confirmed by Fourier transform infrared analysis (FTIR), and nuclear magnetic resonance (NMR) studies reveal the hydrogen and carbon bonded network . Additionally, the optical properties, such as the cut-off wavelength, and thermal stability are determined using spectroscopic and thermal analysis methods . These studies provide a comprehensive understanding of the properties of morpholine derivatives, which could be extrapolated to predict the properties of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.
Wissenschaftliche Forschungsanwendungen
1. Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
In research on 1,2,4-triazole derivatives, one study synthesized biologically active compounds with morpholinomethyl groups. These compounds demonstrated various intermolecular interactions, characterized using techniques like X-ray diffraction and quantum mechanical calculations, shedding light on the interplay between structure and biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Influence on Kemp Elimination Reaction
Another study explored the influence of ionic liquids on the Kemp elimination reaction, a key chemical process. It used morpholine as a component to investigate molecular properties of room temperature ionic liquids. This research provides insights into the role of morpholine derivatives in altering reaction environments and kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).
3. Fluorescent Probes for Hypoxic Cells
A study developed a fluorescent probe incorporating a morpholinomethyl group for detecting hypoxic or low-oxygen environments in cells. This research contributes to biomedical fields by providing tools for visualizing cellular processes related to oxygen levels (Feng et al., 2016).
4. Antimicrobial Activity of Morpholine Derivatives
Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated potent antimicrobial activity. This underscores the significance of morpholine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
5. Catalytic Applications in Polymerization
A study on Group 4 catalysts with morpholinomethyl-phenolate ligands highlighted their efficiency in the ring-opening polymerization of lactides. This demonstrates the potential of morpholinomethyl derivatives in catalyzing important polymerization reactions (Yu et al., 2019).
Eigenschaften
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSRMBARBLUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642647 |
Source


|
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Morpholinomethyl-3-trifluoromethylbenzophenone | |
CAS RN |
898770-38-2 |
Source


|
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

